[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol
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Overview
Description
[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol: is an organic compound characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of [4-(2,2,2-Trifluoroethyl)cyclohexyl]ketone or [4-(2,2,2-Trifluoroethyl)cyclohexyl]carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that can be exploited in various synthetic pathways.
Biology: The compound may be used in biological research to study the effects of trifluoroethyl groups on biological systems. Its derivatives can serve as probes or inhibitors in biochemical assays.
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with different functional groups.
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functional group.
Uniqueness: [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C9H15F3O |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h7-8,13H,1-6H2 |
InChI Key |
WCQHVUXFCIQUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(F)(F)F)CO |
Origin of Product |
United States |
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